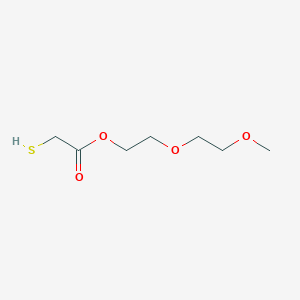

2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Description

Advanced Synthetic Routes for 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

A primary and direct method for the synthesis of this compound is the esterification of thioglycolic acid with 2-(2-methoxyethoxy)ethanol (B87266). This reaction is analogous to the well-established Fischer-Speier esterification. operachem.compatsnap.commasterorganicchemistry.comorganic-chemistry.org Given that this is a reversible reaction, strategies to drive the equilibrium toward the product are essential. operachem.compatsnap.commasterorganicchemistry.com This can be achieved by using an excess of one of the reactants, typically the alcohol, or by the removal of water as it is formed. operachem.compatsnap.commasterorganicchemistry.com

The reaction is catalyzed by an acid. Common catalysts for such esterifications include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH). operachem.com The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the desired ester. masterorganicchemistry.com

Table 1: Reaction Parameters for Fischer-Speier Esterification

| Parameter | Description | Typical Conditions |

| Reactants | Thioglycolic acid and 2-(2-methoxyethoxy)ethanol | Molar ratio of alcohol to acid can be increased to shift equilibrium. |

| Catalyst | Strong mineral or organic acids | Sulfuric acid (H₂SO₄), p-toluenesulfonic acid (p-TsOH). |

| Temperature | Elevated temperatures | Typically reflux conditions to increase reaction rate. operachem.com |

| Water Removal | To drive the reaction to completion | Azeotropic distillation with a Dean-Stark apparatus is a common method. operachem.com |

Another effective method for esterification is the Mitsunobu reaction. This reaction allows for the conversion of a primary or secondary alcohol to an ester under mild conditions using triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). nrochemistry.comwikipedia.orgnih.govorganic-chemistry.org The reaction proceeds with an inversion of stereochemistry at the alcohol carbon. nrochemistry.comwikipedia.orgnih.gov

The mechanism of the Mitsunobu reaction involves the initial formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine and DEAD. nrochemistry.comwikipedia.org This intermediate then deprotonates the carboxylic acid. The resulting carboxylate anion acts as a nucleophile, attacking the alcohol which has been activated by the phosphine, leading to the formation of the ester and triphenylphosphine oxide. nrochemistry.comwikipedia.org

Table 2: Reagents for Mitsunobu Reaction

| Reagent | Function | Common Examples |

| Phosphine | Reducing agent, activates the alcohol | Triphenylphosphine (PPh₃) |

| Azodicarboxylate | Oxidizing agent | Diethyl azodicarboxylate (DEAD), Diisopropyl azodicarboxylate (DIAD) |

| Nucleophile | Carboxylic acid | Thioglycolic acid |

| Substrate | Alcohol | 2-(2-methoxyethoxy)ethanol |

| Solvent | Anhydrous, non-protic | Tetrahydrofuran (B95107) (THF), Dichloromethane (DCM) |

An alternative synthetic approach involves the initial preparation of a suitable ether-containing precursor followed by the introduction of the thiol functionality. One common strategy is the conversion of the alcohol, 2-(2-methoxyethoxy)ethanol, into a good leaving group, such as a tosylate, by reacting it with p-toluenesulfonyl chloride in the presence of a base like pyridine (B92270). The resulting 2-(2-methoxyethoxy)ethyl tosylate can then undergo nucleophilic substitution with a thiol source.

A convenient source of the sulfanyl (B85325) group is potassium thioacetate (B1230152). The thioacetate anion can displace the tosylate group in an S(_N)2 reaction to form 2-(2-methoxyethoxy)ethyl thioacetate. Subsequent hydrolysis of the thioacetate under basic or acidic conditions would then yield the desired thiol functionality, which in this case is the target molecule itself, this compound.

To improve the efficiency and selectivity of the esterification reactions, various catalytic systems can be explored. For Fischer-type esterifications, solid acid catalysts offer advantages in terms of ease of separation and reusability. Examples include ion-exchange resins (e.g., Amberlyst-15), zeolites, and metal oxides. mdpi.com The use of such heterogeneous catalysts can simplify the work-up procedure and minimize waste generation.

In the context of modern organic synthesis, metal-free catalytic systems are gaining attention. For instance, certain ionic liquids have been shown to catalyze oxidative esterification of alcohols. researchgate.net While this specific application is for oxidative processes, it highlights the potential for novel catalyst development in ester synthesis. Additionally, iridium complexes have been demonstrated to be effective for the dehydrogenative coupling of primary alcohols to form esters, representing an environmentally benign approach. nrochemistry.com

For milder reaction conditions, coupling reagents used in peptide synthesis can be employed. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), can facilitate the direct condensation of carboxylic acids and alcohols at room temperature.

Functionalization and Derivatization Strategies of the Thiol Group

The thiol group in this compound is a versatile functional handle that can undergo a variety of transformations, allowing for the synthesis of a range of derivatives.

The oxidation of the sulfanyl group can lead to several products depending on the reaction conditions and the oxidizing agent used.

Disulfides: Mild oxidizing agents, such as air (in the presence of a base or metal catalyst), hydrogen peroxide, or iodine, can facilitate the oxidative coupling of two thiol molecules to form a disulfide. sci-hub.sebiolmolchem.comrsc.org This would result in the formation of bis[2-(2-(2-methoxyethoxy)ethoxycarbonyl)methyl] disulfide. The reaction is often carried out in the presence of a base, which deprotonates the thiol to the more nucleophilic thiolate. rsc.orgrsc.org The synthesis of unsymmetrical disulfides is also possible through the reaction of a thiol with a pre-activated sulfur electrophile. researchgate.netnih.govbohrium.com

Sulfonic Acids: Stronger oxidizing agents can oxidize the thiol group to a sulfonic acid. Reagents such as hydrogen peroxide, peroxy acids, or potassium permanganate (B83412) can achieve this transformation. nih.govgoogle.comresearchgate.netgoogle.comgoogle.comresearchgate.net The reaction of this compound with a strong oxidant would yield 2-(2-Methoxyethoxy)ethyl 2-sulfoacetate. The oxidation can proceed through intermediate oxidation states such as sulfenic and sulfinic acids. nih.gov

Table 3: Oxidation Products of the Sulfanyl Group

| Product | Oxidizing Agent | General Conditions |

| Disulfide | Air/O₂, H₂O₂, I₂ | Mild, often basic conditions. sci-hub.sebiolmolchem.comrsc.orgrsc.org |

| Sulfonic Acid | H₂O₂, KMnO₄, Peroxy acids | Stronger oxidizing conditions. nih.govgoogle.comresearchgate.netgoogle.comgoogle.comresearchgate.net |

The nucleophilic nature of the thiol group allows for its selective alkylation and acylation.

Alkylation: In the presence of a base, the thiol group is deprotonated to form a thiolate anion, which is a potent nucleophile. youtube.comjmaterenvironsci.comresearchgate.netrsc.org This thiolate can readily react with alkyl halides in an S(_N)2 reaction to form a thioether. youtube.comjmaterenvironsci.comresearchgate.netrsc.org The choice of base is important, with common options including sodium hydroxide, potassium carbonate, or stronger bases like sodium hydride for less acidic thiols. jmaterenvironsci.comresearchgate.net The reaction of this compound with an alkyl halide (R-X) in the presence of a base would yield 2-(2-Methoxyethoxy)ethyl 2-(alkylthio)acetate.

Acylation: The thiol group can be acylated using acylating agents such as acid chlorides or acid anhydrides to form a thioester. mdpi.comresearchgate.netorganic-chemistry.orgorganic-chemistry.orgresearchgate.net This reaction is often carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct and to activate the thiol. mdpi.comresearchgate.netorganic-chemistry.orgorganic-chemistry.org For example, reaction with acetyl chloride would produce S-[2-(2-(Methoxyethoxy)ethoxycarbonyl)methyl] ethanethioate. Catalytic amounts of nucleophilic catalysts like DMAP can accelerate the acylation process. organic-chemistry.org

Table 4: Derivatization of the Sulfanyl Group

| Reaction | Reagent | Product Type |

| Alkylation | Alkyl halide (R-X) + Base | Thioether |

| Acylation | Acyl chloride (RCOCl) or Anhydride ((RCO)₂O) + Base | Thioester |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-methoxyethoxy)ethyl 2-sulfanylacetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O4S/c1-9-2-3-10-4-5-11-7(8)6-12/h12H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REISVQFGJQBRRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOC(=O)CS | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

872492-20-1 | |

| Record name | 2-(2-methoxyethoxy)ethyl 2-sulfanylacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Green Chemistry Principles in the Synthesis of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

A primary goal of green chemistry is to minimize or eliminate the use of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. tandfonline.com Research has demonstrated the feasibility of synthesizing thioesters under solvent-free conditions, which can lead to cleaner reactions, easier product isolation, and reduced waste. tandfonline.comresearchgate.net

One approach involves the direct reaction of a carboxylic acid (thioglycolic acid) with an alcohol (2-(2-methoxyethoxy)ethanol) in the presence of a coupling agent like N,N′-dicyclohexylcarbodiimide (DCC) without any solvent. tandfonline.comresearchgate.net This method has been shown to be efficient for both aromatic and aliphatic thiols, affording good yields under mild, neutral conditions. tandfonline.comresearchgate.net Another innovative solvent-free approach is the use of microwave irradiation on neat reactants, sometimes in the presence of a mineral support like alumina (B75360) or silica (B1680970), which can accelerate reaction rates and reduce the formation of by-products. researchgate.net Light-promoted reactions, which can proceed under ambient, catalyst- and solvent-free conditions, also present a promising green alternative for the synthesis of certain thioesters. acs.org

For the synthesis of this compound, a hypothetical comparison of different solvent conditions can be made based on methodologies reported for similar compounds.

Table 1: Comparison of Hypothetical Reaction Conditions for the Synthesis of this compound

| Reaction Condition | Catalyst/Promoter | Temperature | Reaction Time | Potential Advantages |

|---|---|---|---|---|

| Conventional (in Dichloromethane) | DCC | Room Temperature | 6-24 hours | Well-established method |

| Solvent-Free | DCC | Room Temperature | 5 hours | Reduced waste, easier purification tandfonline.comresearchgate.net |

| Microwave-Assisted (Solvent-Free) | Mineral Support (e.g., Alumina) | Elevated | Minutes | Rapid reaction, high yield researchgate.netderpharmachemica.com |

The principles of green chemistry encourage the use of renewable resources as starting materials for chemical synthesis. While specific renewable routes to 2-(2-methoxyethoxy)ethanol (B87266) and thioglycolic acid are not extensively detailed in readily available literature, general strategies for producing alcohols and sulfur-containing compounds from biomass can be considered. For instance, bio-based ethylene (B1197577) oxide can be a precursor to ethylene glycol ethers.

More established is the use of greener catalysts. While traditional synthesis might rely on strong mineral acids, green chemistry promotes the use of solid acid catalysts, enzymes, or biocatalysts, which can be more selective, operate under milder conditions, and are often reusable. For esterification reactions, lipases are a well-known class of enzymes that can catalyze the formation of esters in non-aqueous media, offering high chemo- and regioselectivity. The development of such catalytic systems for thioesterification is an active area of research.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. A high atom economy means that most of the atoms from the reactants are incorporated into the final product, minimizing waste. google.com

The synthesis of this compound can be designed to maximize atom economy. For example, a direct esterification reaction between 2-(2-methoxyethoxy)ethanol and thioglycolic acid has a theoretical atom economy of nearly 100%, as the only byproduct is water. However, the practical efficiency depends on the chosen synthetic route and the need for reagents like coupling agents or catalysts.

The reaction efficiency is also a critical factor, encompassing not only the chemical yield but also energy consumption and the environmental impact of all materials used. Solvent-free and microwave-assisted methods often lead to higher reaction efficiency by reducing reaction times and energy input. researchgate.net

Table 2: Theoretical Atom Economy for Different Synthetic Pathways to this compound

| Synthetic Pathway | Reagents | Byproducts | Theoretical Atom Economy (%) |

|---|---|---|---|

| Direct Fischer Esterification | 2-(2-Methoxyethoxy)ethanol, Thioglycolic acid, Acid catalyst | Water | ~91% |

| DCC Coupling | 2-(2-Methoxyethoxy)ethanol, Thioglycolic acid, DCC | Dicyclohexylurea, Water | ~47% |

Polymerization Mechanisms and Kinetics

Thiol-Ene Click Chemistry with 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate

Thiol-ene "click" chemistry represents a highly efficient and versatile method for polymer synthesis, characterized by high yields, stereoselectivity, and a lack of significant byproducts. rsc.org The reaction involves the addition of a thiol group across a carbon-carbon double bond (an ene), which can be initiated by various stimuli. rsc.orgresearchgate.net

Photoinitiated Thiol-Ene Polymerization Mechanisms

Photoinitiated thiol-ene polymerization is a popular technique that offers excellent spatial and temporal control over the reaction. nih.govresearchgate.net The process is a radical-mediated step-growth addition reaction. upc.edu

The mechanism proceeds via the following steps:

Initiation : Upon exposure to UV or visible light, a photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) absorbs a photon and generates free radicals. researchgate.netupc.edu These primary radicals then abstract a hydrogen atom from the thiol group (S-H) of this compound, forming a reactive thiyl radical (S•).

Propagation and Chain Transfer : The newly formed thiyl radical adds across an ene double bond of a co-monomer. This addition creates a carbon-centered radical. researchgate.netnih.gov This carbon radical then rapidly abstracts a hydrogen from another thiol molecule in a chain transfer step, regenerating a thiyl radical and forming the final thioether linkage. researchgate.netnih.gov This regenerated thiyl radical can then participate in the next propagation step. This alternating sequence of propagation and chain transfer is characteristic of thiol-ene reactions.

This mechanism is highly efficient and less susceptible to oxygen inhibition compared to traditional acrylate-based photopolymerizations. nih.gov Oxygen can react with carbon-centered radicals to form peroxy radicals; however, these peroxy radicals can readily abstract a hydrogen from a thiol, thereby regenerating a thiyl radical and allowing the polymerization to continue. researchgate.net

Thermal and Base-Catalyzed Thiol-Ene Polymerization Kinetics

Beyond photoinitiation, thiol-ene reactions involving this compound can also be initiated thermally or catalyzed by a base.

Thermal Initiation : In this method, a thermal initiator such as azobisisobutyronitrile (AIBN) is used. researchgate.net When heated, the initiator decomposes to generate free radicals, which then initiate the thiol-ene reaction through hydrogen abstraction from the thiol, similar to the photoinitiated process. The kinetics are dependent on the initiator concentration and temperature, with higher temperatures and initiator levels leading to faster reaction rates. researchgate.net

Base-Catalyzed Polymerization (Thiol-Michael Addition) : When the ene co-monomer is an electron-deficient alkene, such as an acrylate (B77674) or maleimide, the reaction can proceed via a base-catalyzed Michael addition mechanism. nih.govnih.gov A base (e.g., a tertiary amine) deprotonates the thiol of this compound to form a nucleophilic thiolate anion. nih.gov This anion then attacks the electron-deficient double bond, forming a carbanion which is subsequently protonated by another thiol molecule or a protic solvent. nih.gov The kinetics of this reaction are influenced by the strength and concentration of the base, the pKa of the thiol, and the electron-deficiency of the ene.

Below is a table representing typical kinetic parameters for base-catalyzed thiol-ene reactions.

| Catalyst | Catalyst Concentration (mol%) | Ene Co-Monomer | Gelation Time (min) | Final Conversion (%) |

|---|---|---|---|---|

| Triethylamine | 1.0 | Poly(ethylene glycol) diacrylate | ~15-20 | >95 |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 0.5 | Poly(ethylene glycol) diacrylate | <5 | >99 |

| TBD (1,5,7-Triazabicyclodecene) | 0.5 | Trimethylolpropane (B17298) triacrylate | <2 | >99 |

| Triethylamine | 1.0 | Trimethylolpropane triacrylate | ~10-15 | >95 |

Impact of Multi-Functional Ene Co-Monomers on Network Formation

The structure and properties of the final polymer are heavily influenced by the functionality of the ene co-monomer used with the monofunctional this compound. When multi-functional enes (containing two or more double bonds) are used, a cross-linked polymer network is formed. elsevierpure.commdpi.com

The choice of ene co-monomer dictates the cross-linking density and, consequently, the thermomechanical properties of the resulting network. researchgate.net For instance, reacting this compound with a di-functional ene like poly(ethylene glycol) diacrylate (PEGDA) will create a loosely cross-linked, flexible network. In contrast, using a tri- or tetra-functional ene, such as trimethylolpropane triacrylate (TMPTA) or pentaerythritol (B129877) tetraacrylate (PETA), will result in a much higher cross-linking density, leading to a more rigid and robust material. researchgate.net The Young's modulus of the resulting gels increases with a higher number of functional groups on the co-monomer due to the increased cross-linking density. elsevierpure.comresearchgate.net

The table below illustrates the effect of ene monomer functionality on network properties.

| Ene Co-Monomer | Functionality | Thiol:Ene Stoichiometry | Resulting Network Structure | Relative Young's Modulus |

|---|---|---|---|---|

| Butyl Acrylate | 1 | 1:1 | Linear Polymer | N/A (Thermoplastic) |

| Poly(ethylene glycol) diacrylate (PEGDA) | 2 | 2:1 | Cross-linked Hydrogel | Low |

| Trimethylolpropane triacrylate (TMPTA) | 3 | 3:1 | Densely Cross-linked Network | Medium |

| Pentaerythritol tetraacrylate (PETA) | 4 | 4:1 | Highly Cross-linked Network | High |

Radical-Mediated Polymerization Strategies

The thiol group of this compound is also highly active in various radical-mediated polymerization processes, primarily as a chain transfer agent. This functionality allows for the control of polymer molecular weight and the synthesis of well-defined polymer architectures.

Reversible Deactivation Radical Polymerization (RDRP) using the Thiol Functionality

Reversible-deactivation radical polymerization (RDRP) techniques enable the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. rsc.orgnih.gov While thiols are not typically primary initiators in common RDRP methods like Atom Transfer Radical Polymerization (ATRP) or Nitroxide-Mediated Polymerization (NMP), they are central to Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

In RAFT polymerization, a dithioester, trithiocarbonate, or similar RAFT agent is used to mediate the polymerization. However, the fundamental chain transfer mechanism involving the thiol group is analogous to the degenerative transfer process in RAFT. The thiol functionality of compounds like this compound can be leveraged in RAFT-like processes or other controlled radical systems where efficient chain transfer is required to regulate polymer growth. The reversible nature of the chain transfer process in these systems allows for a controlled, living-like polymerization, minimizing termination reactions and enabling the synthesis of block copolymers. nih.govplu.mx

Chain Transfer Polymerization Mechanisms and Their Control

In conventional free-radical polymerization, thiols like this compound act as highly effective chain transfer agents (CTAs). arkema.com The mechanism involves the transfer of a hydrogen atom from the thiol to a propagating polymer radical.

The process is as follows:

A growing polymer chain radical (P•) abstracts the hydrogen atom from the S-H bond of this compound.

This reaction terminates the growth of that specific polymer chain (P-H) and creates a new thiyl radical (RS•).

The thiyl radical then initiates a new polymer chain by reacting with a monomer molecule.

This chain transfer process effectively lowers the average molecular weight of the polymer being synthesized. The degree of molecular weight reduction is controlled by the concentration of the chain transfer agent relative to the monomer and initiator. The efficiency of this process is quantified by the chain transfer constant (Ctr), which is the ratio of the rate constant for chain transfer to the rate constant for propagation. Mercaptans are known to have high chain transfer constants, making them potent regulators of molecular weight. arkema.com

Kinetic Studies of Radical Propagation and Termination Involving the Sulfanylacetate Group

The sulfanylacetate group, with its terminal thiol (–SH), is a key player in radical polymerization, most notably through thiol-ene reactions. This process involves the radical-mediated addition of the S-H bond across a double bond (an 'ene'). The mechanism proceeds via a step-growth radical addition, which is characterized by distinct propagation and termination steps.

The propagation phase consists of two primary steps:

Propagation/Chain Transfer: A thiyl radical (RS•) adds to an ene (R'CH=CH₂), forming a carbon-centered radical (R'C•H-CH₂SR).

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule (RSH), regenerating a thiyl radical (RS•) and forming the final thioether product (R'CH₂-CH₂SR). This chain transfer step is typically very fast and efficient, which minimizes competing homopolymerization of the ene monomer. wikipedia.org

Termination of the radical chains can occur through standard bimolecular radical recombination events, where two radicals combine. In thiol-ene systems, this can involve the coupling of two thiyl radicals (to form a disulfide), two carbon-centered radicals, or a thiyl and a carbon-centered radical. However, due to the highly efficient chain transfer, the concentration of carbon-centered radicals is often low, making thiyl-thiyl radical coupling a more significant termination pathway.

The kinetics of these processes are governed by the respective rate constants for propagation (kₚ) and termination (kₜ). The rate of polymerization is influenced by the reactivity of both the thiol and the ene comonomer, as well as the reaction conditions such as initiator concentration and temperature. The electronic and steric properties of the 2-(2-Methoxyethoxy)ethyl substituent can influence the reactivity of the thiyl radical and the accessibility of the thiol's hydrogen atom for chain transfer. Detailed kinetic analyses, often performed using techniques like single pulse–pulsed laser polymerization (SP–PLP) in conjunction with electron paramagnetic resonance (EPR) spectroscopy, are essential for determining these rate constants accurately. uni-goettingen.de

Table 1: Illustrative Kinetic Parameters in a Model Thiol-Ene Polymerization This table presents typical values for related systems to illustrate kinetic concepts, as specific data for this compound is not readily available.

| Parameter | Description | Typical Value Range |

|---|---|---|

| kₚ | Propagation Rate Constant | 10⁵ - 10⁷ L mol⁻¹ s⁻¹ |

| kₜ | Termination Rate Constant | 10⁸ - 10¹⁰ L mol⁻¹ s⁻¹ |

| Cₜᵣ | Chain Transfer Constant | > 1 |

Step-Growth Polymerization Utilizing the Thiol Functionality

The nucleophilic nature of the thiol group allows this compound to participate in step-growth polymerization, leading to the formation of polymers with heteroatoms in the backbone.

Polycondensation Reactions for Thioether Linkages

Polycondensation reactions can be employed to form polythioethers. This typically involves reacting a dithiol monomer with a dielectrophile, such as a dihalide or a diepoxide. While this compound is a monothiol, it can be incorporated into a step-growth polymerization as a comonomer.

A prominent example is the base-catalyzed thiol-epoxy "click" reaction. In this reaction, the thiol is first deprotonated by a base to form a highly nucleophilic thiolate anion. This anion then attacks the carbon atom of an epoxide ring, leading to its opening and the formation of a β-hydroxy thioether linkage. ntu.edu.sg By reacting this compound with a difunctional or multifunctional epoxide monomer, a polymer network with thioether linkages can be synthesized. This reaction is highly efficient and regioselective, proceeding readily under ambient conditions. ntu.edu.sg

Anionic Polymerization Approaches for Polymer Backbone Formation

The thiolate anion derived from this compound can also serve as an initiator for anionic polymerization. Thiolates are potent nucleophiles capable of initiating the ring-opening polymerization of strained heterocyclic monomers like epoxides (e.g., propylene (B89431) oxide) or lactones.

In this approach, the thiolate attacks the monomer, opening the ring and generating a new anionic propagating center. The this compound moiety becomes covalently attached to one end of the growing polymer chain. This method allows for the formation of well-defined polymer backbones, such as polyethers or polyesters, with the sulfanylacetate group functioning as a terminal functional group. The living nature of many anionic polymerizations enables precise control over the molecular weight and dispersity of the resulting polymers.

Investigating Polymerization Architectures and Topology Control

The versatility of the thiol group in this compound allows for the synthesis of polymers with diverse architectures, from simple linear chains to complex crosslinked networks.

Synthesis of Linear, Branched, and Star-Shaped Polymers

Control over polymer architecture can be achieved by carefully selecting the polymerization method and the functionality of the comonomers and initiators.

Linear Polymers: Linear polymers can be synthesized via the step-growth polycondensation of this compound with a difunctional comonomer, such as a diepoxide, as described previously.

Branched and Star-Shaped Polymers: Star-shaped polymers, which consist of multiple polymer arms radiating from a central core, can be prepared using a "core-first" approach. utwente.nl In this method, a multifunctional initiator (e.g., a polyol like pentaerythritol) is used to initiate the polymerization of a monomer. sci-hub.st The resulting multi-armed polymer can then be end-capped by reacting the terminal hydroxyl or other reactive groups with a molecule containing the sulfanylacetate group. Alternatively, a multifunctional thiol core could be used to initiate polymerization or react with pre-formed polymer chains. Cationic polymerization methods have also been successfully employed to create star-shaped polymers by using a living linear polymer chain as a macromolecular initiator that reacts with a divinyl crosslinking agent to form the core. nih.govrsc.org

Table 2: Strategies for Architectural Control

| Architecture | Synthetic Strategy | Key Components |

|---|---|---|

| Linear | Thiol-epoxy polycondensation | This compound + Diepoxide |

| Star-Shaped | "Core-first" anionic ROP | Multifunctional initiator (e.g., pentaerythritol) + Monomer (e.g., lactone) + Terminating agent |

| Branched | Radical copolymerization | this compound + Vinyl monomer + Branching agent |

Formation of Crosslinked Polymer Networks and Hydrogels

The thiol functionality is exceptionally well-suited for forming crosslinked polymer networks, particularly through photoinitiated thiol-ene polymerization. wikipedia.org In this process, this compound is mixed with a multifunctional 'ene' monomer (e.g., a triallyl or tetra-acrylate compound) and a photoinitiator. Upon exposure to UV light, the photoinitiator generates radicals, initiating the thiol-ene step-growth addition reaction.

This process rapidly forms a covalently crosslinked three-dimensional network. Given the hydrophilic nature of the 2-(2-methoxyethoxy)ethyl side chain, these networks have a high capacity for absorbing water, thus forming hydrogels. researchgate.net The properties of these hydrogels, such as swelling ratio, mechanical strength, and degradation rate, can be precisely tuned by adjusting the functionality of the thiol and ene monomers, their stoichiometric ratio, and the crosslink density. mdpi.com Such hydrogels are of interest for various applications due to their biocompatibility and tunable properties. rsdjournal.org

Table 3: Typical Formulation for a Thiol-Ene Hydrogel

| Component | Role | Example |

|---|---|---|

| Thiol Monomer | Network chain | This compound |

| Ene Crosslinker | Junction point | Trimethylolpropane triacrylate |

| Photoinitiator | Radical source | 2,2-Dimethoxy-2-phenylacetophenone |

| Solvent | Medium | Water or buffer solution |

Control over Polymer Sequence and Stereoregularity

Scientific literature available through targeted searches does not provide specific experimental data or detailed research findings on the control over polymer sequence and stereoregularity for the polymerization of this compound. The principles of achieving such control in polymerization are well-established for various monomer classes; however, direct application and documented outcomes for this particular compound are not presently available in the reviewed literature.

Control over polymer sequence involves the arrangement of different monomer units in a polymer chain, leading to random, alternating, block, or gradient copolymers. The ability to dictate this sequence is a cornerstone of creating materials with tailored properties. Similarly, stereoregularity, or tacticity, refers to the spatial arrangement of chiral centers within a polymer backbone. This can significantly influence the polymer's physical and mechanical properties, such as crystallinity, melting point, and solubility.

For related classes of monomers, such as vinyl ethers and thioesters, various controlled polymerization techniques have been employed to influence sequence and stereoregularity. For instance, cationic polymerization of vinyl ethers has been shown to allow for sequence control, and the use of specific catalysts can induce stereoregularity. In the realm of thioesters, ring-opening polymerization of thiolactones has been a key method for producing stereocontrolled polymers. These methodologies often rely on carefully selected initiators, catalysts, and reaction conditions to manage the delicate interplay of kinetic and thermodynamic factors that govern monomer addition to the growing polymer chain.

However, without specific studies on this compound, any discussion on the control of its polymer sequence and stereoregularity would be speculative. The unique electronic and steric characteristics of this monomer would necessitate dedicated research to determine the most effective strategies for achieving sequence and stereochemical control. Such research would likely explore various controlled polymerization techniques, including but not limited to, reversible addition-fragmentation chain-transfer (RAFT) polymerization, atom transfer radical polymerization (ATRP), and ionic polymerizations, to understand how the methoxyethoxy and sulfanylacetate functionalities influence the polymerization process.

Given the absence of direct research, a data table summarizing experimental findings for this compound cannot be generated at this time.

Macromolecular Design and Functional Material Fabrication

Design of Advanced Polymer Networks and Composites

The dual functionality of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate enables its use as a key component in the formation of sophisticated polymer networks and composites. The thiol group can participate in various polymerization and crosslinking reactions, while the methoxyethoxyethyl group can influence the physical and chemical properties of the resulting material, such as flexibility, hydrophilicity, and biocompatibility.

Development of Elastomeric and Thermosetting Systems

The thiol-ene reaction is a powerful tool for the creation of both elastomeric and thermosetting polymer networks. nih.gov In these systems, this compound can act as a chain transfer agent or a crosslinker when combined with multifunctional "ene" monomers. The resulting thioether linkages contribute to the flexibility and toughness of the polymer network.

For elastomeric applications, the incorporation of the flexible 2-(2-methoxyethoxy)ethyl side chains can lower the glass transition temperature (Tg) of the polymer, imparting rubber-like properties at room temperature. researchgate.net By controlling the stoichiometry of thiol and ene groups, the crosslink density can be tuned to achieve a desired balance of elasticity and mechanical strength.

In thermosetting systems, a high degree of crosslinking is desired to form a rigid, three-dimensional network. The use of this compound in conjunction with multifunctional ene-functionalized polymers or oligomers can lead to the formation of highly crosslinked materials upon initiation by UV light or heat. The presence of the ether linkages can also enhance the thermal stability of the resulting thermoset.

| Property | Elastomeric Systems | Thermosetting Systems |

|---|---|---|

| Crosslink Density | Low to Moderate | High |

| Role of this compound | Chain transfer agent, plasticizer | Crosslinker |

| Key Feature | Flexibility and low Tg | Rigidity and thermal stability |

Incorporation into Bio-Inspired or Responsive Polymer Systems

The structural features of this compound make it an attractive monomer for the development of bio-inspired and responsive polymer systems. The ethylene (B1197577) glycol units in its side chain are known to impart protein resistance and biocompatibility, mimicking the properties of poly(ethylene glycol) (PEG), a widely used biomaterial. nih.gov

Stimuli-responsive polymers, which undergo a change in their physical or chemical properties in response to an external stimulus such as temperature, pH, or light, can be designed using this compound. For instance, polymers containing the 2-(2-methoxyethoxy)ethyl group may exhibit thermoresponsive behavior in aqueous solutions. nih.gov Furthermore, the thioether linkages formed through thiol-ene chemistry can be oxidized to sulfoxides or sulfones, providing a mechanism for creating redox-responsive materials. nih.govresearchgate.net This could be exploited in drug delivery systems where the polymer releases its payload in an oxidative environment. uni-heidelberg.de The synthesis of self-immolative polymers from bio-based monomers via thiol-ene click chemistry has also been explored, opening avenues for creating degradable and environmentally friendly materials. chemrxiv.orgchemrxiv.orgresearchgate.net

Hybrid Organic-Inorganic Materials Development

Hybrid organic-inorganic materials combine the properties of both organic polymers and inorganic components, often resulting in materials with enhanced mechanical, thermal, or optical properties. u-tokyo.ac.jprsc.org this compound can be used to functionalize the surface of inorganic nanoparticles or to act as a coupling agent at the organic-inorganic interface.

For example, the thiol group can react with the surface of gold nanoparticles or be used to modify silica (B1680970) nanoparticles that have been functionalized with ene groups. rsc.org This covalent attachment ensures a strong interface between the organic and inorganic phases, preventing phase separation and leading to a more homogeneous material. aau.dk The flexible ether-containing side chains can improve the compatibility between the polymer matrix and the inorganic filler, leading to improved dispersion and enhanced mechanical properties of the resulting nanocomposite. nih.gov

Surface Functionalization and Interface Engineering

The ability to tailor the surface properties of materials is crucial for a wide range of applications, from biomedical devices to microelectronics. This compound offers a versatile platform for surface functionalization and interface engineering due to the high reactivity and specificity of the thiol group.

Surface Grafting and Coating Applications via Thiol-Ene Chemistry

Thiol-ene chemistry provides a highly efficient method for grafting polymer chains onto a variety of surfaces. rsc.orgresearchgate.net A surface can first be functionalized with "ene" groups, followed by the reaction with this compound to introduce the desired functionality. This "grafting-to" approach allows for precise control over the surface chemistry. mdpi.com

Alternatively, the "grafting-from" approach can be employed, where a surface is modified with an initiator, and the polymerization of monomers, including those derived from this compound, is initiated from the surface. nih.gov The resulting polymer brushes can dramatically alter the surface properties, such as wettability, biocompatibility, and adhesion.

The use of this compound for surface coatings can impart anti-fouling properties due to the presence of the hydrophilic ethylene glycol units. nih.gov Such coatings are highly desirable for medical implants, marine applications, and biosensors to prevent the non-specific adsorption of proteins and other biomolecules. rsc.org

| Grafting Method | Description | Advantages |

|---|---|---|

| Grafting-to | Pre-synthesized polymer chains are attached to the surface. | Good control over polymer molecular weight and distribution. |

| Grafting-from | Polymerization is initiated from the surface. | Higher grafting density can be achieved. |

Modification of Substrate Interfaces for Enhanced Adhesion and Compatibility

Strong adhesion between different materials is critical for the performance of composites, coatings, and adhesive joints. specialchem.comspecialchem.com Adhesion promoters are often used to improve the interfacial bonding between dissimilar materials. researchgate.netispc-conference.org this compound can function as an effective adhesion promoter by forming covalent bonds across the interface.

The thiol group can react with a variety of functional groups on a substrate surface, such as epoxides, isocyanates, or acrylates, forming a strong chemical bond. researchgate.net The other end of the molecule, the methoxyethoxyethyl ester, can then interact favorably with a polymer matrix or an over-coating, improving the compatibility and adhesion at the interface. For instance, in a metal-polymer composite, the thiol group could potentially bond to the metal surface, while the ester and ether functionalities enhance the interaction with the polymer matrix. acs.org This molecular-level bridging can significantly improve the durability and mechanical integrity of the composite material.

Development of Anti-Fouling or Bio-Compatible Surfaces

The creation of surfaces that resist biological fouling is a critical challenge in biomedical and marine applications. Polymers containing the 2-(2-methoxyethoxy)ethyl moiety, such as PMEA, have demonstrated exceptional performance as anti-fouling and biocompatible materials. These properties are largely attributed to the unique hydration state of water at the polymer surface, which effectively suppresses the non-specific adsorption of proteins, a primary event in the fouling cascade.

Research has shown that PMEA surfaces significantly reduce platelet adhesion and spreading compared to other polymer surfaces. rsc.org This is a crucial characteristic for blood-contacting medical devices, as platelet adhesion can lead to thrombosis. The mechanism behind this has been linked to the ability of PMEA to maintain the native conformation of adsorbed proteins. rsc.org While other materials may adsorb similar or even lower total amounts of protein, they can cause significant denaturation, exposing domains that trigger platelet activation. On PMEA, the minimal change in the secondary structure of adsorbed proteins results in a bio-inert surface. rsc.org

The antithrombogenic properties of PMEA have been confirmed in various studies. PMEA-coated catheters and tubing circuits have been shown to reduce the formation of adherent fibrin (B1330869) and maintain their anti-thrombogenicity during in-vitro circulation of human blood. mdpi.comnih.gov For instance, a study on PMEA-based polyurethane synthesized via RAFT polymerization noted a platelet adhesion of only 17 cells per unit area, a number lower than that observed on highly antithrombogenic fluorinated diamond-like carbon.

Furthermore, PMEA has been approved by the U.S. Food and Drug Administration (FDA) as a biocompatible polymer for use in medical devices like artificial lungs and stents. nih.gov Its application as an anti-fouling additive in other materials, such as denture base resins, has also been explored, showing a significant reduction in biofilm formation without compromising mechanical properties. nih.gov

Table 1: Protein Adsorption on Various Polymer Surfaces

This interactive table summarizes the comparative amounts of plasma protein adsorbed onto Poly(2-methoxyethyl acrylate) (PMEA) versus other reference polymers.

| Polymer Material | Relative Protein Adsorption | Key Observation | Reference |

| Poly(2-methoxyethyl acrylate) (PMEA) | Low | Adsorbed proteins show little change from their native conformation. | rsc.org |

| Poly(2-hydroxyethyl methacrylate) (PHEMA) | Low | Adsorbed proteins undergo considerable conformational changes. | rsc.org |

| Uncoated Catheter Surface | High | Significant protein adsorption and fibrin sheath formation observed. | nih.gov |

Fabrication of Functional Materials with Tailored Properties

The precise control over polymer architecture afforded by using agents like this compound in RAFT polymerization allows for the fabrication of materials with properties tailored for specific functions, including responsiveness to external stimuli, self-healing capabilities, and controlled molecular release.

Responsive Materials (e.g., pH-, temperature-, light-responsive)

Polymers incorporating oligo(ethylene glycol) side chains, such as those derived from 2-(2-methoxyethoxy)ethyl acrylate (B77674) (MEA) and its methacrylate (B99206) analogue (MEO₂MA), are well-known for their thermoresponsive behavior in aqueous solutions. These polymers often exhibit a Lower Critical Solution Temperature (LCST), which is the temperature below which the polymer is soluble and above which it undergoes a phase transition to become insoluble. researchgate.net This transition is driven by a shift in the balance between hydrophilic polymer-water interactions and hydrophobic polymer-polymer interactions.

Furthermore, these polymers can be engineered to be dual-responsive. By incorporating pH-sensitive monomers, materials that respond to both temperature and pH can be fabricated. Copolymers of MEO₂MA and N,N-dimethylaminoethyl methacrylate (DMAEMA), which contains ionizable amino groups, exhibit pH- and temperature-dependent swelling. At low pH, the amino groups are protonated and charged, increasing the hydrophilicity and suppressing the volume transition temperature (VTT). At neutral or basic pH, the uncharged DMAEMA units allow the inherent thermo-responsiveness of the MEO₂MA segments to dominate. Similarly, copolymers of MEO₂MA and acrylic acid (AA) also show pH-dependent LCST values. In acidic conditions, the LCST is slightly lowered with increasing AA content, but under neutral or basic conditions, the ionization of the carboxylic acid groups makes the polymer significantly more hydrophilic, causing the LCST to increase dramatically.

Table 2: pH-Dependence of Lower Critical Solution Temperature (LCST) in Responsive Copolymers

This interactive table illustrates how the LCST of copolymers containing 2-(2-methoxyethoxy)ethyl methacrylate (MEO₂MA) changes with varying pH.

| Copolymer System | pH | LCST (°C) | Observation |

| P(MEO₂MA-co-AA) | Acidic | Decreases slightly with more AA | Carboxylic acid groups are protonated (less hydrophilic). |

| P(MEO₂MA-co-AA) | Neutral/Basic | Increases significantly | Carboxylic acid groups are ionized (more hydrophilic). |

| P(MEO₂MA-co-DMAEMA) | Low pH | VTT is suppressed | Amino groups are charged, increasing hydrophilicity. |

| P(MEO₂MA-co-DMAEMA) | Basic pH | Narrow thermal transition | Amino groups are not charged, allowing thermo-response. |

Self-Healing and Adaptable Polymer Systems

The development of polymers that can intrinsically repair damage extends the lifetime and improves the safety of materials. This functionality can be achieved by creating Covalent Adaptable Networks (CANs), which are cross-linked polymers containing dynamic covalent bonds. wikipedia.org These bonds can rearrange or exchange when subjected to an external stimulus like heat, allowing the network to relax stress, change shape, or heal incisions. rsc.orgwikipedia.org

The utility of polyacrylates, including PMEA, in forming CANs has been investigated. In one study, cross-linked polyacrylate films were created using a diacrylate cross-linker that possessed dynamic oxime-urethane bonds. While stress relaxation, a prerequisite for adaptability and healing, was observed for all the films, the performance varied with the acrylate monomer used. For PMEA-based networks, stress relaxation was less dominant compared to other polyacrylates like poly(butyl acrylate) (PBA), a result attributed to lower compatibility between the PMEA matrix and the dynamic cross-linker. mdpi.com This highlights that while the incorporation of dynamic bonds can impart self-healing potential, careful molecular design is required to ensure the bond exchange reaction is efficient within the specific polymer matrix. mdpi.com

A more general approach to self-healing involves leveraging the characteristics of RAFT polymerization itself. Because polymers made via RAFT retain a "living" chain-end (the CTA fragment), they can resume polymerization if monomer is supplied. This principle has been used to create self-healing composites where a healing agent (a monomer) is encapsulated within the polymer matrix. When the material is damaged, the capsules rupture, releasing the monomer which is then polymerized by the living chain-ends of the matrix, covalently bonding the cracked surfaces together.

Materials for Controlled Release and Sequestration

Polymers derived from 2-(2-methoxyethoxy)ethyl acrylate are highly suitable for creating materials for the controlled release and sequestration of molecules. Their thermoresponsive nature provides a mechanism to trigger the release of encapsulated compounds.

A notable application is the use of PMEA-analogue microspheres for the selective adsorption and controlled release of organoiodine compounds. acs.org In this system, the ether side chains of the polymer act as halogen-bonding sites, allowing for the selective sequestration of iodine-containing molecules from a mixture. The microspheres, which exist as swollen hydrogels in water, exhibit thermoresponsive swelling and deswelling. At lower temperatures, the gels are swollen, facilitating the capture of the target molecules. Upon heating above their LCST, the gels collapse and release the adsorbed compounds. This temperature-triggered release was demonstrated with an iodine-containing dye, showcasing the potential for these materials in purification and drug delivery. acs.orgresearchgate.net

More broadly, the synthesis of amphiphilic block copolymers via RAFT polymerization is a cornerstone for creating controlled release systems. By combining a hydrophilic block with a hydrophobic block, these copolymers can self-assemble in an aqueous solution to form micelles. These core-shell nanostructures can encapsulate hydrophobic drugs within their core, increasing the drug's solubility and protecting it from degradation. The release of the drug can then be triggered by changes in the environment, such as pH or temperature, that cause the micelle to disassemble. nih.govnih.gov The use of monomers like MEA to form either the hydrophilic or thermoresponsive block allows for the creation of "smart" micelles that release their payload in response to specific thermal cues.

Table 3: Compound Names Mentioned in the Article

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Analysis of Polymer Structures and Reactivity

Spectroscopic techniques are indispensable for elucidating the structural features of both the monomer and its corresponding polymers. By probing the interactions of molecules with electromagnetic radiation, detailed information about functional groups, bonding arrangements, and electronic transitions can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Monomer and Polymer Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural characterization of 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate and its polymers. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For the monomer, ¹H NMR spectroscopy can be used to confirm the presence of all expected proton signals. The spectrum would exhibit characteristic peaks for the methoxy (B1213986) group (CH₃-O-), the ethylene (B1197577) glycol repeating units (-O-CH₂-CH₂-O-), the methylene (B1212753) group adjacent to the ester oxygen (-O-CH₂-), the methylene group adjacent to the sulfur atom (-S-CH₂-), and the thiol proton (-SH). The integration of these signals would correspond to the number of protons in each environment.

Upon polymerization, for instance through a thiol-ene reaction, the ¹H NMR spectrum would show significant changes. The most notable change would be the disappearance of the thiol proton signal. New signals corresponding to the thioether linkage formed during the reaction would appear.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The spectrum of the monomer would show distinct signals for the carbonyl carbon of the ester, the carbons in the ethylene glycol units, the methoxy carbon, and the methylene carbons adjacent to the oxygen and sulfur atoms. Similar to ¹H NMR, the ¹³C NMR spectrum of the polymer would confirm the formation of new linkages and the consumption of the thiol functional group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) |

| CH₃-O- | ~3.3 |

| -O-CH₂-CH₂-O- | ~3.5-3.7 |

| -CO-O-CH₂- | ~4.2 |

| -S-CH₂-CO- | ~3.2 |

| -SH | ~1.5-2.0 |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| CH₃-O- | ~59 |

| -O-CH₂-CH₂-O- | ~68-72 |

| -CO-O-CH₂- | ~64 |

| -S-CH₂-CO- | ~26 |

| C=O | ~170 |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule.

In the IR spectrum of this compound, a strong absorption band corresponding to the C=O stretching of the ester group would be expected around 1740 cm⁻¹. The C-O stretching of the ether linkages would appear in the region of 1100-1200 cm⁻¹. A key, though often weak, absorption is the S-H stretching of the thiol group, which is typically observed around 2550-2600 cm⁻¹.

Raman spectroscopy is particularly useful for detecting the S-H and C-S stretching vibrations, which can sometimes be weak in IR spectra. The S-H stretching vibration gives a distinct signal in the Raman spectrum. The C-S stretching bands are also readily observed. During polymerization reactions involving the thiol group, the disappearance of the S-H stretching band can be monitored to track the reaction progress. researchgate.net

Table 3: Characteristic IR and Raman Peaks for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) (IR) | Expected Wavenumber (cm⁻¹) (Raman) |

| S-H | Stretching | 2550-2600 (weak) | 2550-2600 (strong) |

| C=O (Ester) | Stretching | 1735-1750 (strong) | 1735-1750 (weak) |

| C-O (Ether) | Stretching | 1100-1200 (strong) | 1100-1200 (weak) |

| C-S | Stretching | 600-800 (weak) | 600-800 (medium) |

Chromatographic and Separation Techniques

Chromatographic methods are essential for assessing the purity of the monomer and for determining the molecular weight characteristics of the resulting polymers.

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. lcms.cz By separating polymer chains based on their hydrodynamic volume in solution, GPC can provide crucial information such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). lcms.cz

For polymers synthesized from this compound, GPC analysis would involve dissolving the polymer in a suitable solvent, such as tetrahydrofuran (B95107) (THF), and passing it through a column packed with a porous gel. Larger polymer chains elute faster than smaller ones. The elution profile is monitored by a detector, typically a refractive index (RI) detector, and the molecular weight distribution is determined by calibrating the system with polymer standards of known molecular weight.

Table 4: Illustrative GPC Data for a Polymer of this compound

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| Polymer Batch A | 15,000 | 22,500 | 1.5 |

| Polymer Batch B | 18,000 | 28,800 | 1.6 |

High-Performance Liquid Chromatography (HPLC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a versatile technique used to separate, identify, and quantify each component in a mixture. For this compound, reversed-phase HPLC would be a suitable method to assess its purity. In this mode, a nonpolar stationary phase is used with a polar mobile phase. The monomer would be retained on the column and then eluted. The purity is determined by the relative area of the main peak in the chromatogram.

HPLC is also a valuable tool for monitoring the progress of reactions. By taking aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, the consumption of the starting materials and the formation of the product can be quantified. This provides detailed kinetic information about the reaction.

Microscopic and Morphological Characterization of Fabricated Materials

Microscopic techniques are essential for understanding the structure of materials at the micro and nano-scale. The morphology, phase distribution, and surface features of materials significantly influence their macroscopic properties.

Electron Microscopy (SEM, TEM) for Nanostructure and Morphology

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the structure of materials.

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of a sample's surface. A focused beam of electrons scans the surface, and the resulting interactions generate various signals that are collected to form an image. This technique is invaluable for examining the surface topography, porosity, and fracture surfaces of polymer networks. For instance, in a hypothetical polymer network fabricated with this compound, SEM could be used to analyze the pore structure of a hydrogel or the surface of a composite material.

Transmission Electron Microscopy (TEM): TEM operates by transmitting a beam of electrons through an ultra-thin specimen. This allows for the visualization of the internal structure of a material at a much higher resolution than SEM. TEM is particularly useful for characterizing the nanostructure, such as the dispersion of nanoparticles within a polymer matrix or the phase separation in a polymer blend. If this compound were used to create a nanocomposite, TEM would be the primary method to assess the size, shape, and distribution of the nanoscale filler.

Atomic Force Microscopy (AFM) for Surface Topography and Local Properties

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can provide topographical information at the sub-nanometer scale. A sharp tip at the end of a cantilever scans the sample surface, and the deflection of the cantilever is measured to create a 3D topographical map. Beyond imaging, AFM can also probe local mechanical properties, such as stiffness and adhesion, by measuring the force between the tip and the sample. This would be useful for mapping variations in crosslink density on the surface of a polymer network derived from this compound.

Rheological and Mechanical Performance Evaluation of Polymer Networks

Dynamic Mechanical Analysis (DMA) for Viscoelastic Properties

Dynamic Mechanical Analysis (DMA) is a technique used to measure the mechanical properties and viscoelastic behavior of materials as a function of temperature, time, or frequency. A small, oscillating stress is applied to a sample, and the resulting strain is measured. From this, the storage modulus (E'), representing the elastic response, and the loss modulus (E''), representing the viscous response, are determined. The ratio of the loss to the storage modulus gives the tan delta (tan δ), which is a measure of energy dissipation or damping. DMA is particularly effective for identifying the glass transition temperature (Tg) of polymers, which is a key indicator of their thermal stability and mechanical behavior.

Hypothetical DMA Data for a Polymer Network

| Temperature (°C) | Storage Modulus (E') (MPa) | Loss Modulus (E'') (MPa) | Tan δ |

| 25 | 1500 | 50 | 0.033 |

| 50 | 1200 | 80 | 0.067 |

| 75 (Tg onset) | 800 | 150 | 0.188 |

| 85 (Tg peak) | 10 | 20 | 2.0 |

| 100 | 5 | 2 | 0.4 |

This table is illustrative and not based on experimental data for this compound.

Tensile and Compressive Testing for Mechanical Strength

Tensile and compressive testing are fundamental methods for determining the mechanical strength of materials.

Tensile Testing: A sample is subjected to a controlled pulling force until it fails. This test provides crucial information such as the Young's modulus (a measure of stiffness), tensile strength (the maximum stress the material can withstand), and elongation at break (a measure of ductility).

Compressive Testing: A sample is subjected to a crushing force. This test is used to determine the compressive strength and modulus of a material.

For a polymer network, these tests would quantify its ability to resist deformation and fracture under load.

Illustrative Mechanical Properties

| Property | Value |

| Young's Modulus (MPa) | 500 |

| Tensile Strength (MPa) | 40 |

| Elongation at Break (%) | 150 |

| Compressive Strength (MPa) | 80 |

This table is illustrative and not based on experimental data for this compound.

Swelling Behavior and Network Density Determination

The swelling behavior of a crosslinked polymer network, particularly a hydrogel, in a solvent is a key characteristic that is directly related to its crosslink density. A highly crosslinked network will swell less than a loosely crosslinked one. The equilibrium swelling ratio (Q) can be determined by measuring the weight of the swollen gel and the dry gel.

From swelling data, the average molecular weight between crosslinks (Mc) and the crosslink density (νe) can be estimated using theories such as the Flory-Rehner theory. This provides valuable insight into the network structure.

Theoretical and Computational Studies

Quantum Chemical Calculations on Molecular Properties

Quantum chemical calculations are instrumental in understanding the intrinsic properties of a molecule. For 2-(2-Methoxyethoxy)ethyl 2-sulfanylacetate, these calculations can elucidate the reactivity of its functional groups and the molecule's conformational preferences.

The sulfanyl (B85325) group (-SH), also known as a thiol or mercaptan group, is the primary site of reactivity in this compound for polymerization reactions. The electronic structure of this group dictates its chemical behavior. The sulfur atom, being less electronegative than oxygen, forms a weaker S-H bond compared to the O-H bond in alcohols. wikipedia.org This weaker bond facilitates hydrogen atom abstraction, which is a key step in many radical-mediated reactions. wikipedia.org

Computational studies on similar thiol compounds reveal that the highest occupied molecular orbital (HOMO) is often localized on the sulfur atom. This high-energy, localized HOMO makes the thiol group susceptible to attack by electrophiles and radicals. The reactivity of the sulfanyl group can be further understood by examining its bond dissociation energy (BDE). The S-H bond BDE is significantly lower than that of an O-H bond, indicating that less energy is required to form the corresponding thiyl radical (RS•). wikipedia.org

Table 1: Calculated Electronic Properties of a Model Thioacetate (B1230152) Compound

| Property | Value | Description |

|---|---|---|

| HOMO Energy | -9.5 eV | Energy of the Highest Occupied Molecular Orbital, indicating susceptibility to electrophilic attack. |

| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, indicating susceptibility to nucleophilic attack. |

| S-H Bond Dissociation Energy | ~87 kcal/mol | Energy required to homolytically cleave the S-H bond, indicating the ease of forming a thiyl radical. wikipedia.org |

Note: These are representative values for a simple thioacetate and may vary for this compound.

The 2-(2-methoxyethoxy)ethyl side chain imparts flexibility to the molecule and, consequently, to the resulting polymer. This chain consists of ether linkages which have low rotational barriers. Quantum chemical calculations can be used to determine the potential energy surface of this chain, identifying low-energy conformations. The presence of multiple rotatable bonds (C-C and C-O) allows the chain to adopt a wide range of conformations in solution and in the solid state. This flexibility is a key determinant of the physical properties of polymers derived from this monomer, such as their glass transition temperature and mechanical properties.

Reaction Pathway Analysis and Transition State Theory

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. For this compound, this is particularly relevant for understanding its polymerization behavior.

Thiol-ene "click" chemistry is a common application for thiol-containing compounds. This reaction involves the radical-initiated addition of a thiol to a double bond (ene). researchgate.net Computational studies, often employing density functional theory (DFT), can map out the entire reaction pathway, including the identification of transition states and intermediates. nih.govbohrium.com

The reaction typically proceeds via a radical chain mechanism:

Initiation: A radical initiator generates a thiyl radical (RS•) from the thiol (RSH).

Propagation: The thiyl radical adds to an alkene, forming a carbon-centered radical. This radical then abstracts a hydrogen from another thiol molecule, regenerating the thiyl radical and forming the final thioether product.

Computational models can predict the activation energies for each step, providing insights into the reaction kinetics. researchgate.net The structure of the alkene and the thiol both influence the reaction rate. nih.govbohrium.com

Molecular Dynamics Simulations for Polymer Network Behavior

Once a polymer network is formed from this compound, molecular dynamics (MD) simulations can be used to study its macroscopic properties from a molecular perspective. researchgate.netsdu.dkresearchgate.net MD simulations model the movement of atoms and molecules over time, allowing for the investigation of properties like:

Glass Transition Temperature (Tg): By simulating the polymer at different temperatures, the transition from a glassy to a rubbery state can be observed. The flexible methoxyethoxy side chains would be expected to result in a low Tg.

Mechanical Properties: Stress-strain behavior can be simulated by applying a virtual load to the polymer network and observing its response. researchgate.netsdu.dk This can provide predictions of the material's modulus, tensile strength, and elasticity.

Swelling Behavior: MD simulations can model the interaction of the polymer network with solvents, predicting its swelling capacity. The hydrophilic nature of the methoxyethoxy chain would suggest significant swelling in polar solvents.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Methyl mercaptan |

| Propene |

| Methyl vinyl ether |

| Methyl allyl ether |

| Norbornene |

| Acrylonitrile |

| Methyl acrylate (B77674) |

| Butadiene |

| Methyl(vinyl)silanediamine |

| Methyl crotonate |

| Dimethyl fumarate |

| Styrene |

Prediction of Network Formation and Crosslinking Density

Computational approaches are instrumental in predicting how monomers such as this compound contribute to the formation of cross-linked polymer networks. The crosslinking density, a critical parameter influencing the mechanical and thermal properties of the final material, can be estimated using various modeling techniques.

For analogous systems, it has been shown that the concentration of the cross-linking agent and the absorbed dose of radiation (in radiation-induced polymerization) are key factors that can be controlled to influence the final network structure. For instance, in hydrogels formed from 2-(2-methoxyethoxy)ethyl methacrylate (B99206), a structurally similar compound, electron beam irradiation leads to cross-linked structures where the gel fraction and swelling behavior are indicative of the cross-link density. researchgate.net Computational models can simulate the initiation and propagation of polymerization, including the branching and cross-linking reactions, to predict the final network topology. These models often consider the reactivity ratios of the monomer and cross-linker, as well as the diffusion limitations that can lead to heterogeneous network formation.

Table 1: Factors Influencing Predicted Crosslinking Density in Poly(methacrylate) Systems

| Factor | Influence on Crosslinking Density | Modeling Approach |

| Monomer to Cross-linker Ratio | Higher ratio generally leads to higher crosslinking density | Monte Carlo or Molecular Dynamics simulations of polymerization |

| Initiator Concentration | Affects the number of growing chains and can influence network homogeneity | Kinetic modeling incorporating initiation, propagation, and termination rates |

| Solvent Quality | Good solvents can lead to more expanded polymer coils and potentially more uniform crosslinking | Molecular dynamics simulations with explicit solvent molecules |

| Polymerization Temperature | Influences reaction kinetics and chain mobility | Kinetic Monte Carlo simulations incorporating temperature-dependent rate constants |

Modeling of Solvent Interactions and Swelling Dynamics

The interaction between a polymer network and a solvent is crucial for applications such as hydrogels and controlled-release systems. Molecular dynamics (MD) simulations are a powerful tool for investigating the swelling behavior of polymers derived from this compound at a molecular level.

These simulations can model the diffusion of solvent molecules into the polymer matrix and the subsequent conformational changes of the polymer chains. The swelling process is governed by a balance of forces, including the mixing entropy of the polymer and solvent, the enthalpy of interaction between them, and the elastic energy of the stretched polymer network. rsc.orgbohrium.com By calculating parameters such as the Flory-Huggins interaction parameter (χ) from atomistic simulations, it is possible to predict the equilibrium swelling ratio of the polymer in different solvents. nih.gov For polymers containing oligo(ethylene glycol) side chains, the hydrophilic nature of these groups is expected to lead to significant swelling in aqueous environments. MD simulations can reveal how the length and conformation of these side chains influence water uptake and the resulting hydrogel properties. nih.gov

Table 2: Predicted Swelling Behavior of Oligo(ethylene glycol) Containing Polymers in Different Solvents

| Solvent | Predicted Interaction | Expected Swelling Behavior | Key Influencing Factors |

| Water | Strong, favorable interactions due to hydrogen bonding with ether linkages | High degree of swelling | Conformation of the oligo(ethylene glycol) chains, temperature |

| Ethanol | Favorable interactions, but potentially less than water | Moderate to high swelling | Competition for hydrogen bonding sites |

| Toluene | Less favorable interactions due to polarity mismatch | Low degree of swelling | Hydrophobic nature of the polymer backbone |

| Tetrahydrofuran (B95107) | Moderate interactions | Moderate swelling | Solvent's ability to solvate both polar and non-polar segments |

Conformational Analysis of Oligo(ethylene glycol) Moieties within Polymer Matrices

The conformation of the oligo(ethylene glycol) side chains in polymers derived from this compound plays a significant role in determining the macroscopic properties of the material. Computational methods, such as molecular mechanics and quantum chemical calculations, can be used to study the preferred conformations of these flexible side chains.

Structure-Property Relationship Predictions

A key goal of computational polymer science is to establish clear relationships between the chemical structure of a monomer and the macroscopic properties of the resulting polymer. This allows for the rational design of new materials with tailored functionalities.

Correlating Monomer Structure with Polymerization Kinetics

The structure of a monomer directly influences its reactivity in a polymerization reaction. Computational chemistry can be used to calculate electronic and steric parameters of this compound that are relevant to its polymerization kinetics. For instance, the charge distribution and the highest occupied molecular orbital (HOMO)/lowest unoccupied molecular orbital (LUMO) energies can provide insights into its susceptibility to radical or other types of polymerization.

Kinetic models can then be developed to predict the rate of polymerization and the evolution of molecular weight distribution. These models can incorporate parameters derived from quantum chemical calculations to account for the specific reactivity of the monomer. For structurally similar monomers like 2-hydroxyethyl methacrylate, detailed kinetic models have been developed that account for both the chemical reaction mechanism and diffusion-controlled phenomena. mdpi.com By analogy, similar models could be developed for this compound to predict how factors like initiator concentration and temperature will affect the polymerization process. The presence of the sulfur atom in the sulfanylacetate group may also influence the polymerization kinetics, potentially through chain transfer reactions, which can be investigated computationally.

Predicting Macroscopic Material Properties from Molecular Design

Once a polymer's molecular structure is known or has been predicted through simulation, computational methods can be employed to estimate its macroscopic properties. Techniques like molecular dynamics and finite element analysis can bridge the gap between the molecular and continuum scales.

For example, MD simulations of a representative volume element of the polymer can be used to calculate mechanical properties such as the Young's modulus, shear modulus, and bulk modulus. By subjecting the simulated polymer network to virtual mechanical tests (e.g., uniaxial tension or shear deformation), the stress-strain behavior can be determined. Similarly, thermal properties like the glass transition temperature (Tg) can be estimated by monitoring the change in density or specific volume as a function of temperature in MD simulations. These predictive capabilities are invaluable for screening potential polymer architectures before undertaking extensive experimental synthesis and characterization. mdpi.com

Table 3: Predicted Material Properties Based on Molecular Structure

| Property | Influencing Structural Feature | Computational Prediction Method |

| Glass Transition Temperature (Tg) | Chain flexibility, intermolecular interactions, side chain length | Molecular Dynamics (volume-temperature or energy-temperature plots) |

| Young's Modulus | Crosslinking density, chain stiffness, intermolecular forces | Molecular Dynamics (simulated stress-strain tests) |

| Thermal Stability | Bond dissociation energies, presence of thermally labile groups | Quantum Mechanics (calculation of bond energies), Molecular Dynamics (simulated thermal degradation) |

| Refractive Index | Electronic polarizability of constituent atoms and bonds | Quantum Mechanics (calculation of polarizability), Group contribution methods |

Future Perspectives and Emerging Research Directions

Integration into Advanced Manufacturing Technologies (e.g., 3D Printing)